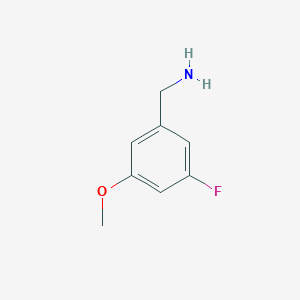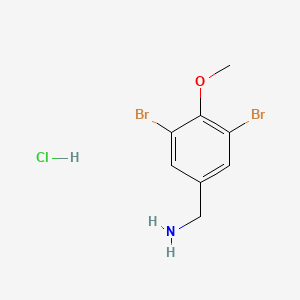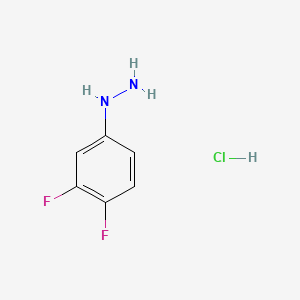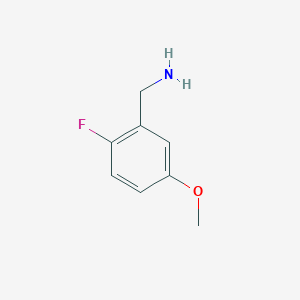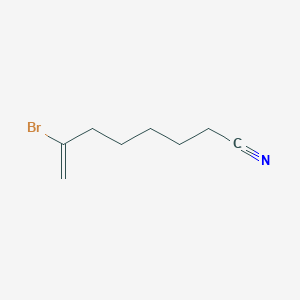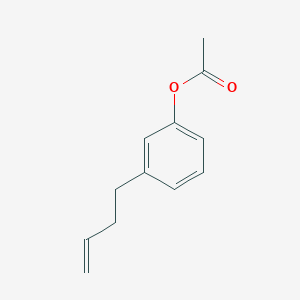
4-(3-Acetoxyphenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Acetoxyphenyl)-1-butene, or 4-APB, is a synthetic compound belonging to the class of substituted phenethylamines. It is an agonist of the serotonin 5-HT2A receptor, and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Polymer Development and Characteristics
- Polyradicals and Conductivity: A study demonstrated the synthesis of polymers with high spin concentration using a derivative related to 4-(3-Acetoxyphenyl)-1-butene. These polymers exhibited unique chromophore characteristics and varying electrical conductivities, indicating potential applications in electronic materials (Miyasaka, Yamazaki, & Nishide, 2001).
- Regioregular Polythiophene: Another research explored the synthesis of regioregular polythiophene with extended π-conjugation. This highlights the chemical versatility of compounds structurally related to 4-(3-Acetoxyphenyl)-1-butene, useful in developing advanced polymeric materials (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).
Chemical Reactions and Interactions
- Adduct Formation with DNA: A study focused on the reaction of a compound similar to 4-(3-Acetoxyphenyl)-1-butene with deoxyguanosine, forming adducts that could have implications in understanding DNA interactions and potential mutagenic effects (Citti et al., 1984).
- Solvolysis Reactions: Research on solvolysis reactions of related compounds helps in understanding the chemical behavior of tertiary allylic carbocations, which is crucial in organic synthesis and reaction mechanisms (Jia et al., 2002).
Industrial and Environmental Applications
- Exposure Assessment: A study on 1,3-Butadiene, structurally related to 4-(3-Acetoxyphenyl)-1-butene, assessed exposure levels in the U.S. population. This is vital for environmental health and safety regulations (Nieto et al., 2021).
- Hydroformylation Processes: The hydroformylation of derivatives of 4-(3-Acetoxyphenyl)-1-butene has been studied for its implications in industrial chemical synthesis, showcasing its potential in the production of valuable chemical intermediates (Chansarkar, Kelkar, & Chaudhari, 2007).
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown affinity to heat shock proteins like trap1 . These proteins play a crucial role in maintaining cellular homeostasis and are often implicated in disease states when dysregulated.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they may inhibit or enhance the function of target proteins, leading to downstream effects on cellular signaling pathways.
Biochemical Pathways
4-(3-Acetoxyphenyl)-1-butene is likely involved in several biochemical pathways due to its potential interaction with various proteins. One such pathway could be the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
Similar compounds, such as boronic esters, are known for their stability and ease of purification . These properties can impact the bioavailability of the compound, influencing its pharmacokinetic profile.
Result of Action
Similar compounds have been used in the synthesis of optically active derivatives, indicating their potential utility in the creation of enantioenriched molecules .
Action Environment
The action of 4-(3-Acetoxyphenyl)-1-butene can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic esters, can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions under which it is stored and used.
Eigenschaften
IUPAC Name |
(3-but-3-enylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-6-11-7-5-8-12(9-11)14-10(2)13/h3,5,7-9H,1,4,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHDLAFMYGIQKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641194 |
Source


|
| Record name | 3-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetoxyphenyl)-1-butene | |
CAS RN |
890097-78-6 |
Source


|
| Record name | 3-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)





